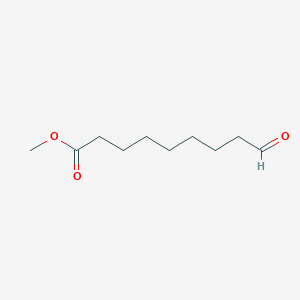

Methyl 9-oxononanoate

Descripción general

Descripción

Methyl 9-Oxononanoate is a linseed oil-based coating. It is solventless polymeric protective.

This compound is a fatty aldehyde.

This compound is a natural product found in Cichorium endivia with data available.

Aplicaciones Científicas De Investigación

Study of Thermoxidation : Berdeaux et al. (2002) utilized Methyl 9-oxononanoate to study the evolution of short-chain glycerol-bound compounds during the thermoxidation of FAME and monoacid TAG. This research contributes to understanding the chemical changes occurring in fats and oils under high-temperature conditions (Berdeaux et al., 2002).

Decomposition Product Identification : Fischer et al. (1989) used this compound in their research for identifying low molecular weight decomposition products of methyl α-eleostearate (Fischer et al., 1989).

Linoleate Hydroperoxide Study : Gardner and Plattner (1984) explored its use in studying the cleavage of linoleate hydroperoxides into shorter-chain aldehydes, contributing to the understanding of lipid oxidation mechanisms (Gardner & Plattner, 1984).

Monitoring Oil Alteration : Velasco et al. (2005) employed this compound in monitoring the alteration level of oils during thermoxidation, which provides insights into the quality and safety of heated oils (Velasco et al., 2005).

Synthesis of 2,15-Hexadecanedione : Tsuji et al. (1978) used it in synthesizing 2,15-hexadecanedione, demonstrating its utility in complex organic syntheses (Tsuji et al., 1978).

Building Block for Natural Products : Zimmer et al. (1992) highlighted its use as a building block for natural products like pyrenophorin, cyclopentenone, and ant-trail pheromone (Zimmer et al., 1992).

Renewable Synthon for Polymer Industry : Louis et al. (2016) discussed its conversion to methyl-9-aminononanoate, a renewable synthon for the polymer industry (Louis et al., 2016).

Synthesis of Furanoid Esters : Jie and Lam (1977) used this compound in the synthesis of furanoid esters from unsaturated fatty esters (Jie & Lam, 1977).

Thermal Decomposition Product : Neff et al. (1983) studied it as a product of the thermal decomposition of 6-membered hydroperoxy cyclic peroxides, which is important for understanding the stability and breakdown of lipids (Neff et al., 1983).

Antitumor Agent : Atwell et al. (1990) investigated its potential as an antitumor agent, particularly the 5-methyl derivative for its potency against colon cancer (Atwell et al., 1990).

Mecanismo De Acción

Target of Action

Methyl 9-oxononanoate is an organic compound that primarily targets fatty acids in various biological systems . It is a major component of glycerol-bound short-chain aldehydic fatty acids . Due to its aldehyde function, it can contribute to amino acid side chain modifications as a result of lipation, which could directly influence the functional properties of proteins .

Mode of Action

This compound interacts with its targets through a process known as lipation . This process involves the modification of amino acid side chains, particularly those with nucleophilic properties . The compound’s aldehyde function plays a crucial role in this interaction .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the oxidative pathway . In model experiments using methyl linoleate and methyl oleate, this compound was identified as a major component, indicating its significant role in the formation of oxidized fatty acids . Furthermore, it contributes to the formation of other compounds such as azelaic acid and octanoic acid as a result of oxidative subsequent reactions in the presence of iron (III) .

Pharmacokinetics

Its presence in food products like peanuts and its increase during roasting processes suggest that it can be absorbed and metabolized in the body .

Result of Action

The primary result of this compound’s action is the modification of amino acid side chains, which can directly influence the functional properties of proteins . This modification could potentially influence the allergenic potential of certain foods, such as peanuts .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other compounds . For instance, its content in peanuts increases with continuous roasting time . Additionally, its formation is faster under roasting conditions (170 °C, 20 min) .

Análisis Bioquímico

Biochemical Properties

It is known to be involved in lipid peroxidation and can affect hepatic metabolism

Cellular Effects

Methyl 9-oxononanoate has been observed to have effects on various types of cells and cellular processes. For instance, it has been found to increase during the deep-frying process, which can influence cell function

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, during the deep-frying process, the content of this compound was found to increase significantly . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Metabolic Pathways

Propiedades

IUPAC Name |

methyl 9-oxononanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-13-10(12)8-6-4-2-3-5-7-9-11/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMLYDLZRFNYHHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00172913 | |

| Record name | Nonanoic acid, 9-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1931-63-1 | |

| Record name | Nonanoic acid, 9-oxo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001931631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 9-oxononanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53771 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nonanoic acid, 9-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

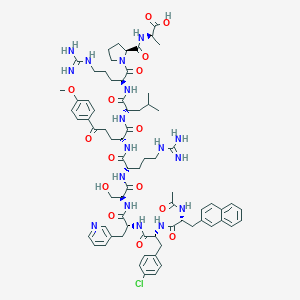

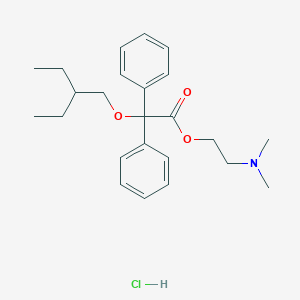

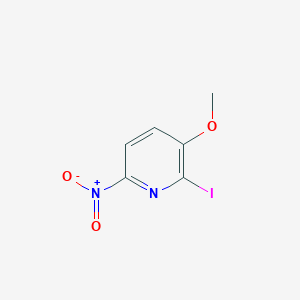

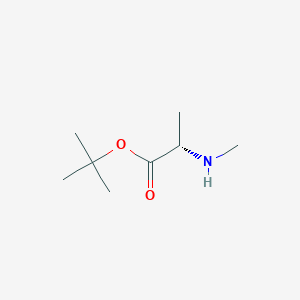

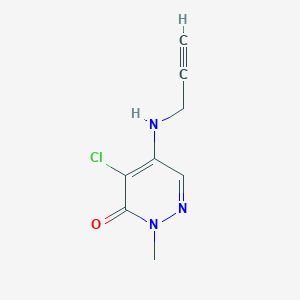

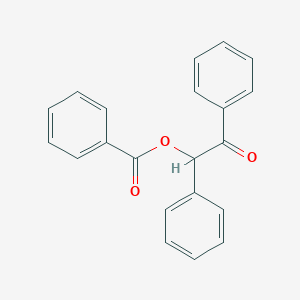

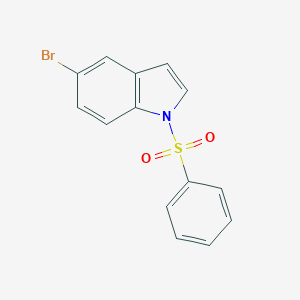

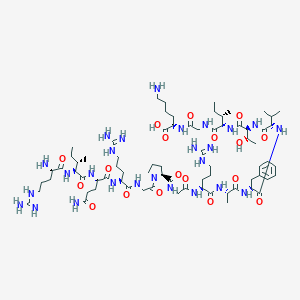

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.